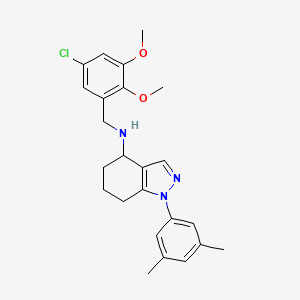![molecular formula C10H9FN4O B6117328 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. It is a triazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one in lab experiments is its potential use in cancer therapy. It has been found to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, it has been found to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy and the treatment of inflammatory diseases and viral infections. Furthermore, studies are needed to determine the safety and toxicity of the compound in vivo, which may pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine and cyanuric chloride in the presence of a base. The reaction yields this compound as a white crystalline solid.
Scientific Research Applications
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an antiviral agent.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10-14-9(16)6-13-15-10/h1-4,6H,5H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPDTFWTBBEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)

![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6117321.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
